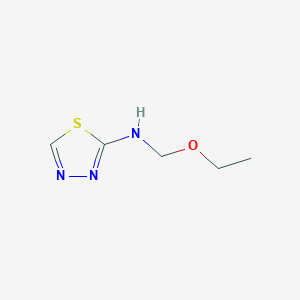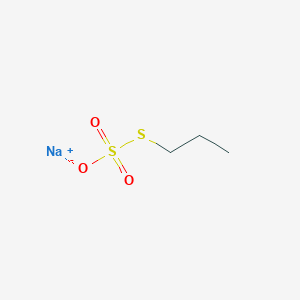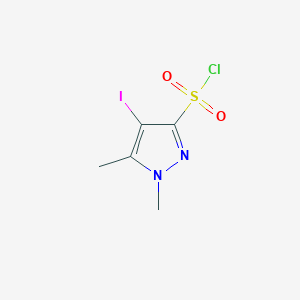
3(2H)-Pyridazinone, 2-(4-iodophenyl)-6-methoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Iodophenyl)-6-methoxypyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core substituted with an iodophenyl group at the 2-position and a methoxy group at the 6-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-iodophenyl)-6-methoxypyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using 4-iodophenylboronic acid and a suitable pyridazinone derivative.
Methoxylation: The methoxy group can be introduced through nucleophilic substitution reactions using methanol and a suitable leaving group on the pyridazinone ring.
Industrial Production Methods
Industrial production of 2-(4-iodophenyl)-6-methoxypyridazin-3(2H)-one would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
化学反应分析
Types of Reactions
2-(4-Iodophenyl)-6-methoxypyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a methoxy-substituted pyridazinone.
Reduction: The iodophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Methoxy-substituted pyridazinone derivatives.
Reduction: Phenyl-substituted pyridazinone derivatives.
Substitution: Various substituted pyridazinone derivatives depending on the nucleophile used.
科学研究应用
2-(4-Iodophenyl)-6-methoxypyridazin-3(2H)-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Material Science: It may be explored for its properties in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-(4-iodophenyl)-6-methoxypyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenyl group may facilitate binding to hydrophobic pockets, while the methoxy group can participate in hydrogen bonding or other interactions. The exact pathways and targets would depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
2-Phenyl-6-methoxypyridazin-3(2H)-one: Lacks the iodine atom, which may result in different reactivity and binding properties.
2-(4-Bromophenyl)-6-methoxypyridazin-3(2H)-one: Similar structure but with a bromine atom instead of iodine, which may affect its reactivity and biological activity.
2-(4-Chlorophenyl)-6-methoxypyridazin-3(2H)-one: Contains a chlorine atom, which is smaller and less reactive than iodine.
Uniqueness
2-(4-Iodophenyl)-6-methoxypyridazin-3(2H)-one is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological interactions. The iodine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or bromine, potentially leading to unique binding properties and applications.
属性
CAS 编号 |
61442-16-8 |
|---|---|
分子式 |
C11H9IN2O2 |
分子量 |
328.11 g/mol |
IUPAC 名称 |
2-(4-iodophenyl)-6-methoxypyridazin-3-one |
InChI |
InChI=1S/C11H9IN2O2/c1-16-10-6-7-11(15)14(13-10)9-4-2-8(12)3-5-9/h2-7H,1H3 |
InChI 键 |
QQRCCSDMBYPOOT-UHFFFAOYSA-N |
规范 SMILES |
COC1=NN(C(=O)C=C1)C2=CC=C(C=C2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,6-bis[(E)-2-phenylethenyl]pyridazine](/img/structure/B13112879.png)


![[trans-2-Methoxycyclobutyl]methanol](/img/structure/B13112905.png)

![4-[1-(tert-Butylsulfanyl)-2H-isoindol-2-yl]butanoic acid](/img/structure/B13112909.png)

![5-Isopropyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylic acid](/img/structure/B13112919.png)


![5,6,7,8-Tetrahydroimidazo[1,5-c]pyrimidine](/img/structure/B13112939.png)

![N-(Pyrazolo[1,5-a][1,3,5]triazin-4-yl)hydroxylamine](/img/structure/B13112967.png)

